molecular formula C9H11BFNO3 B1442115 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid CAS No. 1451391-88-0

2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid

Cat. No. B1442115
M. Wt: 211 g/mol
InChI Key: ICJWWRWLFPUVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is a boronic acid derivative . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is C9H11BFNO3 . The molecular weight is 293.142 . The InChI key is SFQUHHDNRQOMIA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The density of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is 1.1±0.1 g/cm3 . The boiling point is 422.6±40.0 °C at 760 mmHg . The flash point is 209.4±27.3 °C .

Scientific Research Applications

Application in Glucose-Sensitive Hydrogels

  • Scientific Field : Biomedical Research, specifically in the design of glucose-sensitive hydrogels .
  • Summary of the Application : Glucose-sensitive hydrogels are of interest for researchers due to their potential application in the treatment of diabetes. These hydrogels can release hypoglycemic drugs (such as insulin) in response to an increase in glucose levels . Phenylboronic acid and its derivatives, including “2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid”, have been used in the design of these hydrogels .
  • Methods of Application or Experimental Procedures : The hydrogels based on boronic acid (N, N-dimethylacrylamide and pinacol protected ester of 2-acrylamidophenylboronic acid) and PVA have been used as a support in dynamic co-cultures of human fibroblasts and breast cancer cells .
  • Results or Outcomes : The hydrogels have shown potential for use in cell culture media, indicating their potential for use in biomedical applications .

Application in Sensing Systems

  • Scientific Field : Chemical Sensing .
  • Summary of the Application : Boronic acids, including “2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid”, are increasingly utilized in diverse areas of research, including their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Application in Sensing Systems

  • Scientific Field : Chemical Sensing .
  • Summary of the Application : Boronic acids, including “2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid”, are increasingly utilized in diverse areas of research, including their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
  • Results or Outcomes : The outcomes of these applications can also vary widely, but the use of boronic acids in sensing systems has been a central theme for several review papers during the course of 2013 .

Application in Therapeutics and Separation Technologies

  • Scientific Field : Therapeutics and Separation Technologies .
  • Summary of the Application : Boronic acids, including “2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid”, have been used in various areas ranging from biological labeling, protein manipulation and modification, separation and the development of therapeutics .
  • Results or Outcomes : The outcomes of these applications can also vary widely, but the use of boronic acids in therapeutics and separation technologies has been a central theme for several review papers during the course of 2013 .

Safety And Hazards

2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing skin thoroughly after handling .

properties

IUPAC Name

[3-(dimethylcarbamoyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO3/c1-12(2)9(13)6-4-3-5-7(8(6)11)10(14)15/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJWWRWLFPUVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)N(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
Reactant of Route 6
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.